(1S)-1-phenylethanamine
(1S)-1-phenylethanamine
(1S)-1-phenylethanamine is the (S)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1S)-1-phenylethanaminium. It is an enantiomer of a (1R)-1-phenylethanamine.
Brand Name:
Vulcanchem
CAS No.:
2627-86-3
VCID:
VC20783036
InChI:
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m0/s1
SMILES:
CC(C1=CC=CC=C1)N
Molecular Formula:
C8H11N
Molecular Weight:
121.18 g/mol
(1S)-1-phenylethanamine
CAS No.: 2627-86-3
Cat. No.: VC20783036
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1S)-1-phenylethanamine is the (S)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1S)-1-phenylethanaminium. It is an enantiomer of a (1R)-1-phenylethanamine. |
|---|---|
| CAS No. | 2627-86-3 |
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | (1S)-1-phenylethanamine |
| Standard InChI | InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m0/s1 |
| Standard InChI Key | RQEUFEKYXDPUSK-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N |
| SMILES | CC(C1=CC=CC=C1)N |
| Canonical SMILES | CC(C1=CC=CC=C1)N |
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